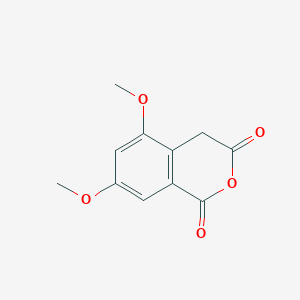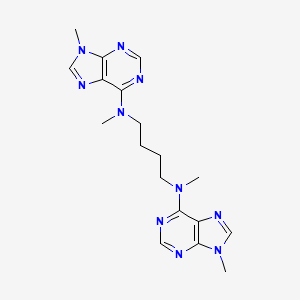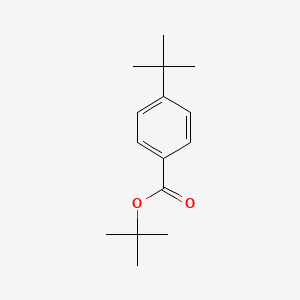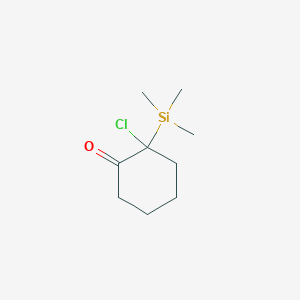![molecular formula C12H16O3SSi B14349904 4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione CAS No. 94445-47-3](/img/structure/B14349904.png)
4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione is an organosilicon compound featuring a trimethylsilyl group attached to a benzothiopyranone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione typically involves the reaction of a benzothiopyranone derivative with a trimethylsilylating agent. Common reagents used for this purpose include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the benzothiopyranone ring.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
科学的研究の応用
4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s derivatives may have potential as bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione involves its interaction with molecular targets through its trimethylsilyl group. This group can act as a protecting group, facilitating reactions that would otherwise be challenging. The benzothiopyranone core can participate in various chemical transformations, making the compound versatile in synthetic applications.
類似化合物との比較
Similar Compounds
- 4-[(Trimethylsilyl)ethynyl]benzoic acid
- 2-(2H-Benzotriazol-2-yl)-4-methyl-6-{2-methyl-3-{1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl}propyl}phenol
Uniqueness
4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione is unique due to its combination of a trimethylsilyl group and a benzothiopyranone structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various synthetic and research applications.
特性
CAS番号 |
94445-47-3 |
|---|---|
分子式 |
C12H16O3SSi |
分子量 |
268.41 g/mol |
IUPAC名 |
(1,1-dioxo-2H-thiochromen-4-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C12H16O3SSi/c1-17(2,3)15-11-8-9-16(13,14)12-7-5-4-6-10(11)12/h4-8H,9H2,1-3H3 |
InChIキー |
CBUTWWGOPSIXPQ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC1=CCS(=O)(=O)C2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


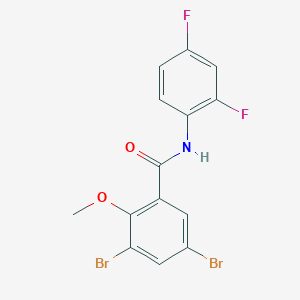
![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)
silyl](/img/structure/B14349844.png)
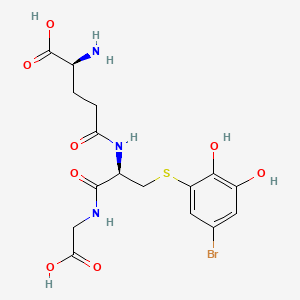
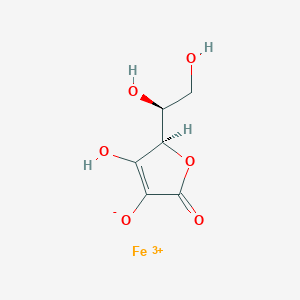
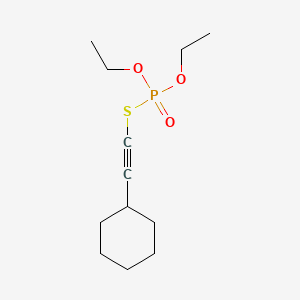
![(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone](/img/structure/B14349880.png)
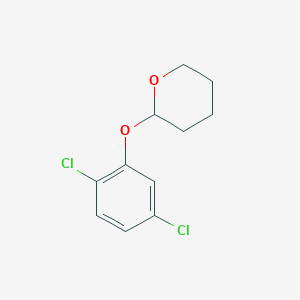
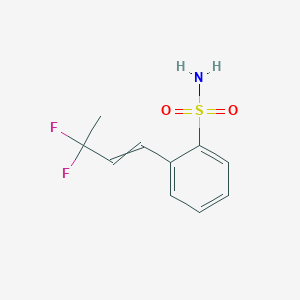
![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)
